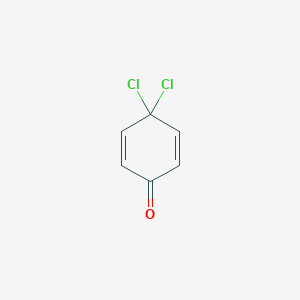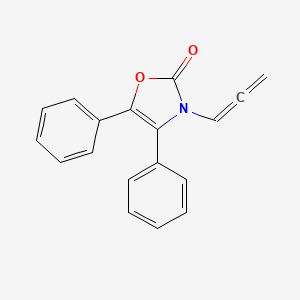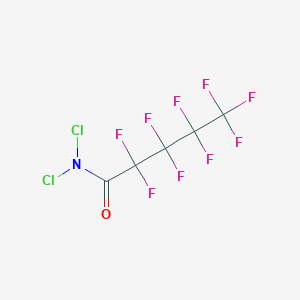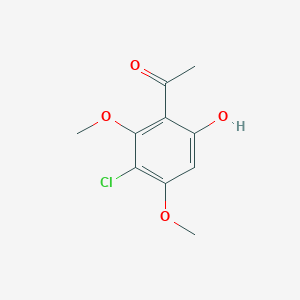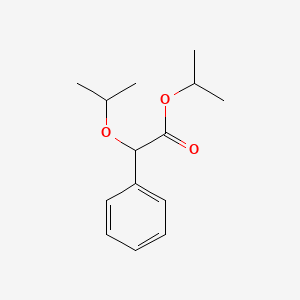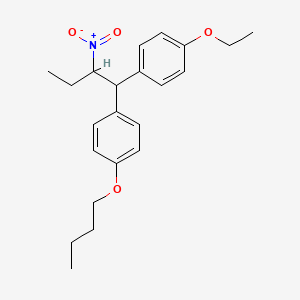
1,1'-Peroxybis(3-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Peroxybis(3-methylbenzene) is an organic compound that belongs to the class of peroxides It is characterized by the presence of a peroxide linkage (-O-O-) between two 3-methylbenzene (m-xylene) units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Peroxybis(3-methylbenzene) can be synthesized through the reaction of 3-methylbenzene with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
Preparation of the Reaction Mixture: 3-methylbenzene is mixed with hydrogen peroxide and an acid catalyst, such as sulfuric acid.
Reaction Conditions: The mixture is heated to a temperature range of 50-70°C and stirred for several hours to ensure complete reaction.
Isolation and Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Peroxybis(3-methylbenzene) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Peroxybis(3-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of 3-methylbenzene and other oxidation products.
Reduction: The compound can be reduced to 3-methylbenzene using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: 3-methylbenzene, benzoic acid, and other oxidation products.
Reduction: 3-methylbenzene.
Substitution: Substituted 3-methylbenzene derivatives, such as halogenated or nitrated compounds.
Applications De Recherche Scientifique
1,1’-Peroxybis(3-methylbenzene) has several scientific research applications, including:
Organic Synthesis: Used as an oxidizing agent in various organic reactions.
Materials Science: Employed in the synthesis of polymers and other advanced materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-Peroxybis(3-methylbenzene) involves the cleavage of the peroxide linkage, leading to the formation of reactive oxygen species (ROS). These ROS can participate in various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Peroxybis(4-methylbenzene): Similar structure but with the methyl groups in the para position.
1,1’-Peroxybis(2-methylbenzene): Similar structure but with the methyl groups in the ortho position.
Benzoyl Peroxide: A widely used peroxide with two benzoyl groups linked by a peroxide bond.
Uniqueness
1,1’-Peroxybis(3-methylbenzene) is unique due to its specific substitution pattern on the benzene rings, which can influence its reactivity and applications. The presence of the methyl groups in the meta position provides distinct steric and electronic effects compared to other isomers.
Propriétés
Numéro CAS |
81826-36-0 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-methyl-3-(3-methylphenyl)peroxybenzene |
InChI |
InChI=1S/C14H14O2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
Clé InChI |
QZYOLNVEVYIPHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OOC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


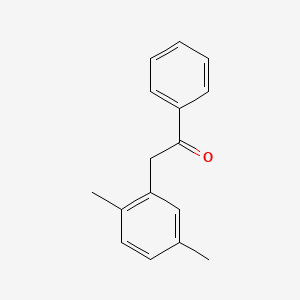
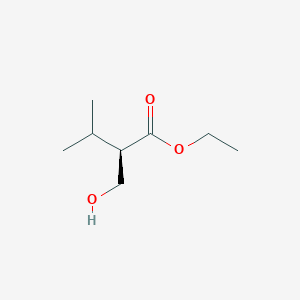

![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
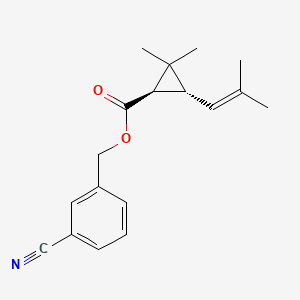
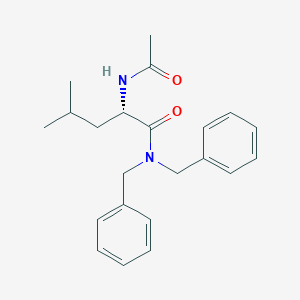
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
